3-Benzylpyridin-2-amine

Beschreibung

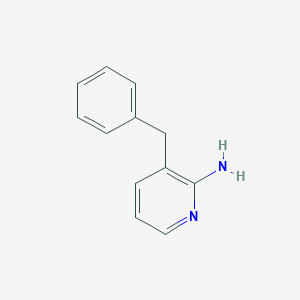

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHFNZESSVNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563724 | |

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130277-16-6 | |

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Benzylpyridin-2-amine

The construction of the this compound framework is primarily achieved through cross-coupling reactions, which form the carbon-nitrogen bond between a pyridine (B92270) core and a benzylamine (B48309) moiety. Palladium and copper-catalyzed methods represent the most prominent and well-documented strategies.

Palladium-Catalyzed C-N Coupling Reactions in Synthesis

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a versatile and widely adopted method for the synthesis of N-aryl and N-heteroaryl amines. uwindsor.ca This reaction is instrumental in forming carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. youtube.com For the synthesis of this compound, this typically involves the reaction of a 3-halo-2-aminopyridine with benzylamine.

Key challenges in the coupling of 3-halo-2-aminopyridines include the potential for the palladium catalyst to chelate with the amidine-like structure of the substrate, which can hinder the crucial oxidative addition step. nih.gov Despite these challenges, effective catalyst systems have been developed. Research has shown that specific combinations of palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands can efficiently facilitate this transformation. For instance, the use of RuPhos- and BrettPhos-precatalysts in conjunction with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) enables the successful C-N cross-coupling of unprotected 3-halo-2-aminopyridines. nih.gov

A study on the coupling of 3-bromo-2-aminopyridine with various amines identified BrettPhos-precatalyst as superior for reactions involving primary amines like benzylamine, yielding the corresponding N3-substituted-2,3-diaminopyridine products in good yields. nih.gov

Table 1: Performance of Palladium Catalysts in C-N Coupling of 3-Bromo-2-aminopyridine with Primary Amines

| Amine | Catalyst System | Yield (%) |

|---|---|---|

| Cyclopentylamine | BrettPhos-precatalyst/LiHMDS | 78% |

| Benzylamine | BrettPhos-precatalyst/LiHMDS | Moderate to Good |

This table is generated based on findings that BrettPhos precatalysts are highly effective for coupling primary amines with 3-halo-2-aminopyridines. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst. uwindsor.cayoutube.com

Copper-Mediated Goldberg Reaction for N-Benzylpyridin-2-amine Synthesis

The copper-catalyzed N-arylation of amines, amides, and N-heterocycles, known as the Ullmann condensation or Goldberg reaction, represents an older but still relevant alternative to palladium-catalyzed methods. nih.govmdpi.com These reactions traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.govmdpi.com However, the "Renaissance" of Ullmann chemistry has led to the development of milder and more efficient protocols through the use of specific ligands. mdpi.com

The modern Goldberg reaction for C-N bond formation can be applied to the synthesis of N-aryl amines from an amine and an aryl iodide or bromide using a copper-based catalyst. nih.gov The mechanism is understood to proceed via a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov The use of chelating diamine ligands is crucial as they can control the concentration of the active catalytic species and facilitate the reaction. nih.gov Protocols have been developed that allow for the manipulation of reagents in the air, although the coupling reaction itself must be conducted under an inert atmosphere. nih.gov

While less common than palladium catalysis for this specific transformation in recent literature, copper-catalyzed methods offer a valuable alternative, particularly given the lower cost and toxicity of copper compared to palladium. Ligands such as 1,10-phenanthroline (B135089) or various diamines have been shown to be effective in promoting these couplings. acs.org

Dehydrogenative Synthesis Approaches Utilizing Ligand-Centered Redox Control

Dehydrogenative coupling represents a more atom-economical and modern approach to C-N bond formation, as it avoids the use of pre-halogenated substrates. These methods involve the direct coupling of a C-H bond and an N-H bond. A key concept in advancing this area is the use of "redox-active" or "non-innocent" ligands. semanticscholar.org These ligands can participate directly in the catalytic cycle by storing and releasing electrons, a process known as ligand-centered redox control. rsc.org

This bio-inspired strategy mimics how mononuclear metalloenzymes use organic cofactors to manage redox processes in multielectron catalysis. rsc.org In the context of synthesizing aminopyridines, a hypothetical dehydrogenative approach could involve the direct reaction between a pyridine C-H bond and benzylamine, facilitated by a transition metal complex bearing a redox-active ligand. The ligand would act as an electron reservoir, facilitating the oxidative C-H activation and subsequent reductive N-H functionalization steps. While specific examples for this compound are not prevalent, the dehydrogenative amination of heterocycles is an active area of research. For instance, photoredox catalysis has been used for the acceptorless dehydrogenation of aliphatic compounds to form olefins, demonstrating the potential of these strategies under mild conditions. researchgate.net

Precursor Chemistry and Intermediate Derivatization Strategies

The primary precursors for the synthesis of this compound via cross-coupling are a substituted pyridine and benzylamine.

Pyridine Precursors: The most common precursor is a 3-halo-2-aminopyridine, such as 3-bromo-2-aminopyridine or 3-iodo-2-aminopyridine. These halogenated pyridines serve as the electrophilic partner in both palladium and copper-catalyzed coupling reactions.

Amine Precursor: Benzylamine is the readily available nucleophilic partner in the reaction.

Alternative strategies, such as multicomponent reactions (MCRs), can be used to construct the 2-aminopyridine (B139424) core itself from simpler starting materials. One-pot reactions involving enaminones, malononitrile, and a primary amine (like benzylamine) can efficiently produce substituted 2-aminopyridine derivatives. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by Michael addition of the amine and subsequent cyclization and aromatization to form the pyridine ring. nih.gov

Green Chemistry Approaches in Aminopyridine Synthesis Relevant to this compound Scaffolds

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. rasayanjournal.co.in Several green approaches are relevant to the synthesis of aminopyridine scaffolds.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov For the synthesis of pyridine derivatives, microwave-assisted one-pot multicomponent reactions have proven highly effective, often completing in minutes rather than hours. nih.gov

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step, reducing the number of synthetic operations, minimizing solvent waste, and improving atom economy. rasayanjournal.co.innih.gov The synthesis of 2-aminopyridines from enaminones is an example of an MCR that can be performed under solvent-free conditions. nih.gov

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in greener solvents like water or ionic liquids is a core principle of green chemistry. Solvent-free MCRs for 2-aminopyridine synthesis have been successfully developed. nih.gov Another approach involves using aqueous tetrabutylammonium (B224687) bromide (TBAB) as a medium for microwave-assisted synthesis, which avoids hazardous organic solvents.

Catalysis: The use of catalysts, as seen in the palladium and copper-mediated reactions, is a green principle as it allows for reactions to occur with high efficiency and selectivity, reducing byproducts. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

| Method | Conditions | Reaction Time | Yield | Green Advantages |

|---|---|---|---|---|

| Conventional Heating | Reflux in ethanol | 6–9 hours | 71–88% | - |

| Microwave-Assisted MCR | Microwave irradiation | 2–7 minutes | 82–94% | Reduced time, energy efficiency, high yield nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

While this compound itself is achiral, analogues containing a chiral center, for example at the benzylic carbon (e.g., 3-(1-phenylethyl)pyridin-2-amine), are of significant interest in medicinal chemistry. nih.gov Accessing these chiral analogues in an enantiomerically pure form requires stereoselective synthesis or chiral resolution.

Stereoselective Synthesis: Asymmetric catalysis provides a direct route to enantioenriched products. Methods for the stereoselective dearomatization of pyridines can produce chiral dihydropyridines and tetrahydropyridines, which are versatile synthetic intermediates. mdpi.comnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridines with arylboronic acids can generate 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov Another approach involves the copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents, which can introduce a chiral alkyl group onto the pyridine scaffold. nih.gov

Chiral Resolution Techniques: Resolution involves separating a racemic mixture into its constituent enantiomers. Enzymatic resolution is a powerful and green method for achieving this. Lipases, such as Candida antarctica lipase (B570770) (CAL), are commonly used for the kinetic resolution of chiral alcohols via enantioselective acetylation. acs.orgresearchgate.net For example, a racemic pyridyl alcohol could be resolved by selectively acetylating one enantiomer, leaving the other unreacted. The resulting acetate (B1210297) and unreacted alcohol, now separated into their respective enantiomers, can be easily separated chromatographically. This enzymatic approach is practical on a large scale and the catalyst can often be reused. acs.orgresearchgate.net

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a critical technique in pharmaceutical research and development, enabling the detailed study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. openmedscience.comnih.gov For a compound such as this compound, the introduction of stable or radioactive isotopes at specific molecular positions allows researchers to track the molecule and its metabolites in biological systems. wikipedia.org This section explores potential isotopic labeling strategies for this compound, drawing upon established methodologies for pyridine derivatives and other nitrogen-containing heterocycles.

The primary isotopes of interest for labeling organic molecules like this compound include deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and nitrogen-15 (B135050) (¹⁵N). researchgate.netnih.gov The choice of isotope depends on the specific research application. For instance, ¹⁴C is a long-lived beta-emitter ideal for quantitative ADME studies, while stable isotopes like ²H, ¹³C, and ¹⁵N are valuable for metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy without the need for radioactive handling. openmedscience.com

Late-stage isotopic labeling has emerged as a highly efficient approach, allowing for the introduction of an isotope into a complex molecule at or near the final synthetic step. openmedscience.comnih.gov This strategy is often preferred over traditional methods that require a multi-step de novo synthesis from a simple labeled precursor, as it reduces synthetic effort and radioactive waste. openmedscience.com

Deuterium (²H) Labeling

Deuterium labeling is frequently employed to create internal standards for quantitative mass spectrometry and to investigate kinetic isotope effects. Hydrogen isotope exchange (HIE) reactions are a common method for introducing deuterium into a molecule. nih.gov For this compound, several positions are amenable to deuteration:

Pyridine Ring: The hydrogen atoms on the pyridine ring can be exchanged for deuterium using various catalysts, such as those based on palladium, ruthenium, or iridium, with D₂O or D₂ gas serving as the deuterium source.

Benzyl (B1604629) Group: The benzylic and aromatic protons of the benzyl substituent could also be exchanged under specific catalytic conditions.

Amine Group: The protons of the primary amine are readily exchangeable with deuterium in the presence of a deuterated solvent like D₂O.

Carbon (¹³C and ¹⁴C) Labeling

Carbon labeling is fundamental for tracking the carbon skeleton of a molecule through metabolic pathways. nih.gov

¹³C Labeling: The introduction of ¹³C can be achieved through a de novo synthesis using ¹³C-labeled starting materials. For instance, a synthetic route to this compound could be adapted to use a ¹³C-labeled precursor for either the pyridine or benzyl moiety. More advanced late-stage methods might involve the use of ¹³CO₂ to introduce a labeled carboxyl group, which could then be further transformed.

¹⁴C Labeling: As a gold standard for ADME studies, ¹⁴C labeling is crucial. nih.gov Similar to ¹³C, this often involves a custom synthesis from a simple ¹⁴C-labeled building block like Ba[¹⁴C]CO₃. nih.gov Late-stage carbon isotope exchange techniques are also becoming more prevalent, offering a more direct route to the final labeled compound. nih.gov

Nitrogen (¹⁵N) Labeling

Given the presence of two nitrogen atoms in this compound, ¹⁵N labeling can provide valuable insights into metabolic pathways involving these atoms.

Pyridine and Amine Nitrogens: A deconstruction-reconstruction strategy, similar to that used for pyrimidines, could potentially be adapted to exchange the nitrogen atoms in the pyridine ring with ¹⁵N from a labeled source like ¹⁵N-ammonia. acs.org Alternatively, a de novo synthesis could employ ¹⁵N-labeled precursors to build the heterocyclic core.

The table below summarizes potential isotopic labeling strategies for this compound and their research applications.

| Isotope | Potential Labeled Position(s) | Synthetic Strategy | Potential Precursor(s) | Research Application(s) |

| ²H (Deuterium) | Pyridine ring, Benzyl group, Amine group | Late-stage Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Internal standard for mass spectrometry, Mechanistic studies (kinetic isotope effect) |

| ¹³C (Carbon-13) | Pyridine ring, Benzyl group | De novo synthesis, Late-stage functionalization | ¹³C-labeled pyridine or benzyl precursors, [¹³C]CO₂ | Metabolic pathway elucidation (NMR, Mass Spectrometry) |

| ¹⁴C (Carbon-14) | Pyridine ring, Benzyl group | De novo synthesis from a radiolabeled starting material | Ba[¹⁴C]CO₃, K[¹⁴C]N | ADME studies, Mass balance studies, Whole-body autoradiography |

| ¹⁵N (Nitrogen-15) | Pyridine nitrogen, Amino nitrogen | De novo synthesis, Deconstruction-reconstruction | [¹⁵N]Ammonia, ¹⁵N-labeled aminopyridine precursors | Metabolic fate of nitrogen atoms, NMR-based structural studies |

Reactivity and Mechanistic Investigations

C-H Activation Studies Directed by Pyridine (B92270) Moieties

The pyridine moiety in 3-Benzylpyridin-2-amine can act as an effective directing group in metal-catalyzed C-H activation reactions. This chelation-assisted strategy enables the selective functionalization of otherwise unreactive C-H bonds by bringing the catalytic metal center into close proximity.

Ruthenium-Catalyzed Direct sp³ Arylation of Benzylic Positions

A highly efficient direct arylation of benzylic amines, including derivatives of this compound, has been developed using ruthenium catalysis. nih.gov This method facilitates the formation of a carbon-carbon bond at the benzylic sp³ position with arylboronates as the aryl source. nih.gov The use of a 3-substituted pyridine as a directing group was found to be crucial for the efficiency of the C-H activation process. nih.govresearchgate.net The arylation occurs with high selectivity at the benzylic carbon, and the reaction demonstrates remarkable functional group tolerance, proceeding under neutral conditions in either an argon atmosphere or in air. nih.govacs.org

A related ruthenium(II)-catalyzed protocol also achieves the direct arylation of benzylic amines using the more readily available aryl bromides or iodides as the aryl source. nih.gov This transformation selectively functionalizes the benzylic sp³ position without significant competing arylation at sp² centers. nih.gov

Table 1: Ruthenium-Catalyzed sp³ Arylation of Benzylic Amines

| Catalyst System | Aryl Source | Key Feature | Ref. |

|---|---|---|---|

| Ru(0) | Arylboronates | 3-substituted pyridine directing group enhances efficiency. | nih.gov |

Mechanistic Insights into Ligand-Accelerated Redox Control

Ligands play a critical role in modulating the reactivity and mechanism of C-H activation reactions. acs.orgnih.gov In some catalytic systems, ligands can accelerate the C-H cleavage step, potentially by switching the mechanism from electrophilic palladation to a proton abstraction pathway. acs.orgnih.gov While much of the detailed mechanistic work on ligand acceleration has been performed on palladium systems, the principles are relevant to ruthenium catalysis. acs.orgnih.gov

Furthermore, the concept of redox-active ligands, where the ligand itself can participate in electron transfer processes, adds another layer of control. acs.org In certain ruthenium-catalyzed reactions, such as water oxidation, redox-active ligands can influence the electronic properties of the metal center and stabilize key intermediates in the catalytic cycle. acs.orgresearchgate.netrsc.org For instance, half-sandwich ruthenium(II) arene complexes with chelated diamine ligands can undergo reversible oxidation to diimine complexes, demonstrating the ligand's direct involvement in the redox chemistry. acs.org This principle of ligand-based redox activity could be harnessed to control the oxidative state of the ruthenium catalyst in C-H functionalization cycles involving this compound.

Radical-Type Cyclization Reactions of N-Benzylpyridin-2-amines

N-Benzylpyridin-2-amines and their derivatives are precursors for the synthesis of fused heterocyclic systems like pyrido[1,2-a]benzimidazoles. jraic.com These compounds are of interest due to their biological activities and photophysical properties. jraic.comnih.gov The synthesis can proceed through cyclization reactions, which may involve radical intermediates depending on the reaction conditions. While specific studies on radical-type cyclization of this compound are not detailed in the provided sources, the general transformation of related structures provides a basis for this reactivity. The synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, for example, often involves the cyclocondensation of 2-aminobenzimidazole (B67599) with various reagents, a process that constructs the fused ring system. nih.gov

Photoredox Reactivity and Reductive Coupling of Related Benzylideneamines

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.gov Imines and N-benzylidenes, which can be formed from benzylamines, are excellent substrates for these transformations. nih.govbeilstein-journals.org Under photoredox conditions, N-benzylidenes can undergo single-electron reduction to generate α-amino radicals. nih.govbeilstein-journals.org These radical intermediates can then participate in various C-C bond-forming reactions, including reductive couplings. nih.govnih.govrsc.org

For example, the photoredox-catalyzed reductive coupling of imines can lead to the synthesis of 1,2-diamines or amino alcohols. nih.govnih.govnih.gov The reaction often involves an iridium or ruthenium photocatalyst that, upon irradiation with visible light, initiates an electron transfer process. nih.govbeilstein-journals.org The reactivity and the final product can be controlled by judiciously choosing the reaction conditions. nih.gov A benzylideneamine derived from this compound would be expected to exhibit similar photoredox reactivity, providing a pathway to complex amine structures.

Functionalization Reactions at the Pyridine and Benzyl (B1604629) Moieties

Beyond C-H activation at the benzylic position, the this compound scaffold allows for functionalization at other sites. The pyridine ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. The directing effect of the amino group would likely favor substitution at positions ortho and para to it (positions 3, 5, and potentially 6, depending on steric hindrance from the benzyl group).

The benzylic position is also prone to other types of functionalization besides arylation. For instance, oxidation reactions could convert the methylene (B1212753) bridge to a carbonyl group, and radical halogenation could introduce a halide at the benzylic carbon, which could then serve as a handle for subsequent nucleophilic substitution reactions.

Computational Probing of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of complex catalytic reactions, including C-H activation. rsc.orgnih.govprinceton.edu For the ruthenium-catalyzed direct sp³ arylation of benzylic amines, computational studies have provided key insights. nih.gov Calculations of the energy profile for different rotamers of the substrate revealed that the presence of a substituent in the 3-position of the pyridine directing group favors a conformation where the benzylic CH₂ group is in closer proximity to the metal center, thus facilitating the C-H insertion step. nih.govacs.org

Computational studies on related palladium-catalyzed C-H activation reactions have helped to characterize the operative mechanisms, such as the Concerted Metalation-Deprotonation (CMD) pathway. nih.govacs.orgacs.org These studies analyze the geometries and energies of transition states and intermediates, providing a detailed picture of the reaction coordinate. acs.orgacs.org For ruthenium-catalyzed arylations, DFT calculations can help determine the rate-determining step, which could be the C-H activation, oxidative addition, or reductive elimination, depending on the specific substrates and ligands involved. researchgate.netnih.gov

Table 2: Computationally Investigated Parameters in C-H Activation

| Parameter | Method | Finding/Purpose | Ref. |

|---|---|---|---|

| Substrate Conformation | Energy Profile Calculation | 3-substituent on pyridine favors a reactive conformation. | nih.gov |

| Reaction Pathway | DFT | Elucidation of mechanisms like Concerted Metalation-Deprotonation (CMD). | acs.orgacs.org |

| Transition State Energies | DFT | Identification of the rate-determining step in the catalytic cycle. | acs.orgresearchgate.net |

Coordination Chemistry and Ligand Design

3-Benzylpyridin-2-amine as a Ligand in Transition Metal Complexes

No specific transition metal complexes containing this compound as a ligand appear to have been synthesized and characterized in the available literature. While the broader class of 2-aminopyridine (B139424) compounds is known to coordinate with metals, typically acting as bidentate ligands through the pyridine (B92270) and amine nitrogen atoms, no data on the specific coordination behavior, crystal structure, or spectroscopic properties of a this compound complex could be found.

Metal-Ligand Interactions and Complex Stability Evaluation

As no specific complexes have been reported, there is consequently no data available regarding the metal-ligand interactions, bonding characteristics, or stability constants for complexes derived from this compound. Such evaluations would require experimental data from techniques like X-ray crystallography, spectroscopy, and potentiometric titrations, none of which have been published for this system.

Catalytic Applications of this compound Derived Complexes

The absence of well-characterized complexes precludes any documented catalytic applications. Extensive searches for the use of this compound-derived complexes in specific catalytic fields yielded no results.

Role in Atom Transfer Radical Polymerization (ATRP) Catalyst Design:No link between this compound and the design of ATRP catalysts could be established from the literature.

While the compound this compound has been synthesized and characterized in the context of developing new Suzuki-Miyaura coupling reactions rsc.org, and its derivatives are mentioned in pharmaceutical patents as potential SSTR4 agonists for treating neurological disorders google.comcipc.co.za, this information falls outside the requested scope of coordination chemistry and catalysis.

Supramolecular Assembly through Coordination of this compound

Following a comprehensive search of available scientific literature, no specific experimental data or research findings on the supramolecular assembly of coordination compounds involving the ligand this compound could be identified.

The formation of supramolecular structures through coordination chemistry is a significant area of research, driven by the self-assembly of metal ions and organic ligands into extended networks. These assemblies are stabilized by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which dictate the final architecture and properties of the resulting materials.

While related compounds such as N-Benzylpyridin-2-amine and 2-benzylpyridine (B1664053) have been shown to participate in such supramolecular organization, with studies detailing the formation of dimers and one-dimensional columnar structures through hydrogen bonding and π-π stacking interactions, equivalent studies for this compound are not present in the surveyed literature.

Consequently, a detailed analysis of its coordination-driven supramolecular assembly, including the presentation of research findings and data tables on bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time. Further experimental investigation and crystallographic studies are required to elucidate the role of this compound as a building block in supramolecular chemistry.

Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 3-Benzylpyridin-2-amine Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Systematic modifications have been explored to understand the structural requirements for optimal interaction with their biological targets.

The substitution patterns on both the pyridine (B92270) and benzyl (B1604629) rings play a crucial role in the potency and efficacy of these compounds. For instance, in a series of 3-((4-benzylpyridin-2-yl)amino)benzamides, modifications to these rings were systematically evaluated to enhance their agonist activity at the GPR52 receptor.

A key finding was that introducing substituents at the 2-position of the benzamide (B126) ring (referred to as ring A) is critical for improving potency over early lead compounds. chemrxiv.org For example, the addition of a methyl group at this position was identified as a principal modification for further investigation. chemrxiv.org The benzyl portion of the molecule (ring C) was found to be amenable to a wide range of modifications. Notably, the introduction of bulky substituents at the 3-position of this ring was found to be optimal for enhancing potency. chemrxiv.org For instance, the introduction of a trifluoromethyl (CF3) group, as seen in compound 24a (3,5-di-CF3), resulted in a four-fold increase in potency. chemrxiv.org

The nature of the side chain attached to the core structure is another critical determinant of biological activity. In the exploration of 3-((4-benzylpyridin-2-yl)amino)benzamides, an aminoalcohol side chain was established as a "privileged" moiety for achieving high efficacy. chemrxiv.org

Initial studies involving the opening of an indoline (B122111) ring in a lead compound (4a) to create a more flexible aminoalcohol side chain in compound 10a led to a significant increase in efficacy, although with a slight decrease in potency. chemrxiv.org Further modifications to this aminoalcohol moiety, such as extending the alkyl chain (compounds 10j-l), generally did not lead to improved potency compared to the parent compound with the aminoalcohol side chain. chemrxiv.org Attempts to replace the aminoalcohol with cycloalkanes (compounds 10b-d) or to add further substituents to the aminoalcohol side chain (compounds 10e-g) also generally resulted in minimal or negative effects on both potency and efficacy. chemrxiv.org Consequently, the aminoalcohol side chain was deemed optimal for further modifications on other parts of the molecule. chemrxiv.org

G-Protein Coupled Receptor (GPCR) Agonism: Focus on GPR52

Derivatives of this compound have emerged as significant agonists for the orphan G-protein coupled receptor GPR52, which is considered a promising target for neuropsychiatric and neurological diseases.

Through an iterative drug design strategy, a series of potent GPR52 agonists have been identified and optimized from an initial lead compound (4a). nih.gov This optimization process led to the discovery of compounds such as 10a (PW0677), 15b (PW0729), and 24f (PW0866), which demonstrated improved potency and efficacy at the GPR52 receptor. nih.gov For example, opening the indoline ring of the initial lead compound 4a to yield 10a resulted in a substantial increase in efficacy, with the Emax increasing from the baseline of 4a to 197% for 10a, although the potency decreased (EC50 = 282 nM for 10a). chemrxiv.org Further optimization of compounds 15b and 24f led to even greater improvements in potency and efficacy. nih.gov

The following table summarizes the in vitro activity of key GPR52 agonists in a cAMP signaling assay.

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| 4a | 118 | 100 |

| 10a | 282 | 197 |

| 15b | - | - |

| 24f | - | - |

EC50 and Emax values are for cAMP signaling in HEK293 cells expressing human GPR52. The Emax for compound 4a is set to 100% as a reference.

A significant finding in the study of these GPR52 agonists is their ability to exhibit G protein-biased agonism. This means they preferentially activate the G protein-mediated signaling pathway (leading to cAMP production) over the β-arrestin pathway. nih.gov

Compounds 10a and 24f, in particular, demonstrated a greater bias for G protein/cAMP signaling compared to the parent compound 4a. nih.gov This biased agonism is a noteworthy property, as the differential activation of signaling pathways can lead to more targeted therapeutic effects. The reduced engagement of the β-arrestin pathway by these biased agonists is linked to a reduction in receptor desensitization. nih.gov

The degree of β-arrestin recruitment by a GPCR agonist is often correlated with the extent of receptor desensitization, a process that leads to a reduction in receptor signaling upon prolonged exposure to the agonist. The G protein-biased agonists 10a and 24f, which show reduced β-arrestin activity, were found to induce significantly less in vitro desensitization compared to the parent compound 4a. nih.gov

This suggests that by minimizing the recruitment of β-arrestin, these biased agonists can promote sustained activation of the GPR52 receptor. nih.gov This property of sustained activation is highly desirable in the development of new therapeutics, as it may lead to a more prolonged and consistent biological response. The development of these balanced and biased GPR52 agonists provides valuable pharmacological tools to further study GPR52 activation and signaling bias. nih.gov

Preclinical Models for Neuropsychiatric and Neurological Diseases

Derivatives of this compound have been investigated for their potential therapeutic effects in neuropsychiatric and neurological disorders, with preclinical studies indicating promising antipsychotic and cognitive-enhancing properties. Research has focused on 3-((4-Benzylpyridin-2-yl)amino)benzamides, which are structurally related to this compound, as potent and biased agonists of the G protein-coupled receptor 52 (GPR52).

GPR52 is considered a promising neurotherapeutic target due to its exclusive expression in the brain, particularly in the striatum where it is co-expressed with dopamine (B1211576) D2 receptors. nih.gov Activation of GPR52 is believed to modulate dopamine signaling, suggesting its potential in treating psychosis and cognitive deficits. nih.gov

Preclinical studies in animal models have demonstrated the antipsychotic-like activity of these GPR52 agonists. For instance, certain 4-azolyl-benzamide analogs, which share a similar structural framework, have been shown to dose-dependently inhibit methamphetamine-induced hyper-locomotion in mice, a standard preclinical model for assessing antipsychotic potential. nih.gov Furthermore, these compounds have also demonstrated the ability to improve cognitive functions in animal models. nih.gov

The optimization of a lead compound in this series led to the identification of several unique GPR52 agonists with improved potency and efficacy. researchgate.netekb.eg Intriguingly, some of these compounds exhibited a bias for G protein/cAMP signaling and induced less in vitro desensitization compared to the parent compound, suggesting a potential for sustained activation of GPR52. researchgate.netekb.eg While these findings are promising, further research is needed to optimize brain exposure of these compounds for potential clinical development. nih.govresearchgate.net

| Compound Type | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| 4-Azolyl-benzamide analogues | Methamphetamine-induced hyper-locomotion in mice | Dose-dependent inhibition of hyper-locomotion (antipsychotic-like activity) | nih.gov |

| 4-Azolyl-benzamide analogues | Animal models of cognition | Improved cognitive functions | nih.gov |

| Optimized GPR52 agonists (e.g., 10a, 15b, 24f) | In vitro assays | Improved potency, efficacy, and biased agonism for G protein/cAMP signaling | researchgate.netekb.eg |

Kinase Inhibition: Focus on c-Met

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and metastasis. nih.gov Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.gov

Researchers have designed and synthesized a series of compounds based on a 2-amino-3-benzylthiopyridine scaffold as potent inhibitors of the c-Met kinase. nih.gov This scaffold was developed through bioisosteric replacement and docking analysis, leading to the identification of potent c-Met inhibitors. nih.gov

Optimization of this scaffold resulted in the discovery of a particularly active compound, (R)-10b, which demonstrated significant c-Met inhibition with an IC50 value of 7.7 nM. nih.gov This highlights the potential of the 2-amino-3-benzylthiopyridine core structure for the development of effective c-Met inhibitors.

The developed 2-amino-3-benzylthiopyridine derivatives have shown efficacy in inhibiting the proliferation of cancer cells that are dependent on c-Met signaling. In cytotoxic evaluations, compound (R)-10b effectively inhibited the proliferation of several c-Met addictive human cancer cell lines, with IC50 values ranging from 0.19 to 0.71 μM. nih.gov

Furthermore, these compounds have been shown to inhibit cell metastasis mediated by c-Met activation. nih.gov In a xenograft model using NIH-3T3/TPR-Met, administration of (R)-10b at a dose of 100 mg/Kg resulted in a significant inhibition of tumor growth by 45%. nih.gov

| Compound | c-Met Inhibition (IC50) | Cancer Cell Line Proliferation (IC50) | In Vivo Tumor Growth Inhibition (NIH-3T3/TPR-Met xenograft) | Reference |

|---|---|---|---|---|

| (R)-10b | 7.7 nM | 0.19 - 0.71 μM | 45% at 100 mg/Kg | nih.gov |

A significant challenge in cancer therapy is the development of drug resistance. Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) is a common clinical problem. One of the mechanisms of this resistance is the activation of the c-Met signaling pathway.

The 2-amino-3-benzylthiopyridine based c-Met inhibitors have shown the potential to overcome this resistance. Notably, compound (R)-10b was found to overcome c-Met-activation mediated gefitinib-resistance, suggesting its potential for use in combination therapies to treat resistant tumors. nih.gov

Exploration of Other Biological Activities

Beyond c-Met inhibition, other benzylpyridine derivatives have been explored for their anti-tumor properties. Pyridine derivatives, in general, are a well-established class of heterocyclic compounds with a wide range of applications in anticancer drug development. ekb.egirjet.netekb.egijsat.org

For example, a novel pyridine derivative, LHT-17-19, demonstrated both antitumor and antimetastatic properties in mouse models of lung cancer. nih.gov This compound was effective in both a syngeneic Lewis lung carcinoma model and a heterotopic non-small cell lung cancer model in humanized animals. nih.gov Another related compound, LHT-13-19, showed cytotoxic effects against human colon tumor cells and antitumor activity in a xenograft model of colon adenocarcinoma.

Furthermore, a series of 1-benzyl-1H-indol-3-yl)-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline derivatives have been identified as potential lead anticancer agents. These findings underscore the broad potential of the benzylpyridine scaffold in the development of new anticancer therapies targeting various mechanisms of tumor progression.

Potential as Antiviral Agents

While direct studies on the antiviral activity of this compound itself are not extensively documented in current literature, its core structure, pyridine, is a well-established pharmacophore in antiviral drug discovery. Pyridine and its derivatives are integral components of numerous compounds investigated for their therapeutic properties against viral infections nih.gov.

The pyridine scaffold is present in a wide range of molecules that have demonstrated significant antiviral activity against various human viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV) nih.goveurekaselect.comresearchgate.net. The mechanisms by which these pyridine-containing compounds exert their antiviral effects are diverse. They can inhibit viral replication through various means, such as targeting viral polymerases, inhibiting reverse transcriptase, preventing viral maturation, or interfering with viral entry and gene expression nih.goveurekaselect.com. The versatility of the pyridine ring allows for structural modifications that can be tailored to interact with specific viral or host cell targets, making it a privileged structure in medicinal chemistry nih.govresearchgate.net. Given the established antiviral potential of the broader pyridine class, the this compound scaffold represents a potential starting point for the design and synthesis of novel antiviral agents, though specific research in this area is yet to be fully explored.

Development of this compound Derivatives as Pharmacological Tools

Significant research has been conducted on derivatives of this compound as tools for studying the orphan G protein-coupled receptor 52 (GPR52). GPR52 is considered a promising therapeutic target for various central nervous system (CNS) disorders nih.govnih.gov. An iterative drug design strategy, starting from a lead compound, led to the identification of a series of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent and unique GPR52 agonists nih.govnih.govresearchgate.net.

These derivatives, including compounds identified as 10a (PW0677) , 15b (PW0729) , and 24f (PW0866) , have been developed to exhibit improved potency and efficacy at the GPR52 receptor nih.govnih.gov. A key finding in this research was the development of "biased agonists." These compounds preferentially activate the G protein signaling pathway over the β-arrestin pathway nih.govfigshare.com. For instance, compounds 10a and 24f demonstrated a greater bias for G protein/cAMP signaling and induced significantly less desensitization of the receptor in vitro compared to the parent compound. This biased agonism allows for a more sustained activation of GPR52, which is a desirable characteristic for a pharmacological tool and potential therapeutic nih.govfigshare.com.

The development of these potent, selective, and biased GPR52 agonists provides valuable pharmacological tools for the scientific community. They enable detailed investigation into GPR52 activation, its signaling pathways, and its therapeutic potential in neuropsychiatric and neurological diseases nih.govchemrxiv.orgutmb.edu. While some of these compounds showed limited brain exposure, warranting further optimization for clinical use, their utility in preclinical research to elucidate the function of GPR52 is well-established nih.govnih.govresearchgate.net.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific spectral data for 3-Benzylpyridin-2-amine is not widely published, a detailed analysis can be inferred from closely related structures, such as its isomer N-benzylpyridin-2-amine rsc.org.

In ¹H NMR spectroscopy, the spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) and aminopyridine moieties. The methylene (B1212753) protons (CH₂) of the benzyl group would likely appear as a singlet around 4.0 ppm. The aromatic protons of the phenyl ring would present as a multiplet in the range of 7.2-7.4 ppm. The three protons on the pyridine (B92270) ring would appear at distinct chemical shifts influenced by the positions of the amino and benzyl groups.

In ¹³C NMR spectroscopy, the methylene carbon is expected to resonate around 48 ppm rsc.org. The aromatic carbons of the phenyl ring typically appear between 127 and 139 ppm rsc.org. The carbons of the pyridine ring would show five distinct signals, with their chemical shifts significantly influenced by the electronic effects of the amino and benzyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from analogous compounds.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine-H4 | ¹H | ~6.6 - 6.8 | dd |

| Pyridine-H5 | ¹H | ~7.3 - 7.5 | dd |

| Pyridine-H6 | ¹H | ~7.9 - 8.1 | dd |

| Benzyl-CH₂ | ¹H | ~4.0 | s |

| Phenyl-H (o, m, p) | ¹H | ~7.2 - 7.4 | m |

| Amino-NH₂ | ¹H | Broad singlet | s (br) |

| Benzyl-CH₂ | ¹³C | ~38 - 42 | - |

| Pyridine & Phenyl Carbons | ¹³C | ~105 - 160 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound. The compound has a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 184. As is characteristic for compounds with an odd number of nitrogen atoms, the molecular ion peak has an even mass number.

The fragmentation of this compound is expected to be dominated by cleavages characteristic of benzyl-substituted aromatics and amines. A primary fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the pyridine ring. This benzylic cleavage would result in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of a hydrogen atom from the molecular ion to form the [M-1]⁺ ion at m/z 183.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺˙ | Molecular Ion |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 93 | [C₅H₅N₂]⁺ | Fragment from benzylic cleavage (pyridin-2-amine radical cation) |

| 91 | [C₇H₇]⁺ | Tropylium cation from benzylic cleavage |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available, data from the closely related compound 3-Benzyloxypyridin-2-amine offers significant insights into the likely structural features nih.govresearchgate.net.

In the solid state, the phenyl and pyridine rings of the benzyl-aminopyridine scaffold are not coplanar. In the analogue 3-Benzyloxypyridin-2-amine, the dihedral angle between the planes of the pyridine and phenyl rings is 35.94(12)° nih.govresearchgate.net. This twisted conformation is a common feature in such systems, adopted to minimize steric hindrance between the two aromatic rings. A similar non-planar conformation is expected for this compound, influencing its packing in the crystal lattice.

Table 3: Representative Hydrogen Bond Geometry in an Analogous Compound (3-Benzyloxypyridin-2-amine) nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.20 | 3.055(3) | 172 |

Vibrational Spectroscopy (FT-IR and FT-Raman) and Interpretation of Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides valuable information about the functional groups present in a molecule. For this compound, the spectrum would be characterized by vibrations of the amino group, the benzyl group, and the pyridine ring.

As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes orgchemboulder.com. An N-H bending (scissoring) vibration should appear in the 1580-1650 cm⁻¹ region orgchemboulder.com. The C-N stretching vibration for aromatic amines typically results in a strong band between 1250 and 1335 cm⁻¹ orgchemboulder.com. Vibrations from the aromatic rings include C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands in the 1400-1600 cm⁻¹ region. The CH₂ group would show stretching vibrations around 2850-2960 cm⁻¹.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine & Phenyl Rings |

| 2850 - 2960 | Aliphatic C-H Stretch | Methylene (CH₂) |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1400 - 1600 | C=C Ring Stretch | Pyridine & Phenyl Rings |

| 1250 - 1335 | C-N Stretch | Aromatic Amine |

| 690 - 900 | Aromatic C-H Bend (Out-of-plane) | Pyridine & Phenyl Rings |

UV-Visible Spectroscopy in Conjugation and Electronic Transition Studies

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is determined by the chromophores present: the phenyl ring and the 2-aminopyridine (B139424) system. These aromatic systems give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm.

The observed absorptions are primarily due to π → π* transitions within the conjugated π-electron systems of the phenyl and pyridine rings. The presence of the amino group, an auxochrome, with its lone pair of electrons on the nitrogen atom, can lead to n → π* transitions and can also cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. The precise position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment, reflecting the polarity's effect on the ground and excited electronic states of the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

For molecules structurally related to 3-benzylpyridin-2-amine, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to optimize molecular geometries. mdpi.com These optimized structures provide the most stable three-dimensional arrangement of the atoms, which is the foundation for calculating other properties. For instance, in a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the geometry optimized at the PBE0-D3BJ/def2-TZVP level of theory showed good correlation with experimental crystallographic data, with negligible deviations in bond lengths. mdpi.com Such calculations for this compound would reveal crucial information about its bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and benzyl (B1604629) rings, which is known to be 67.63° in the constitutional isomer N-benzylpyridin-2-amine. nih.gov

The flexibility of a molecule is critical to its function, particularly its ability to bind to a receptor. The benzyl group in this compound can rotate relative to the pyridine ring, leading to different conformers. DFT calculations are instrumental in determining the energy barriers associated with such rotations.

By systematically changing the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. The peaks on this surface correspond to the rotational barriers. For example, studies on N-benzhydrylformamides used DFT calculations at the M06-2X/6-311+G* level to estimate the rotational barriers of formyl and aryl groups, which were found to be in the range of 20–23 kcal/mol and 2.5–9.8 kcal/mol, respectively. nih.gov A similar approach for this compound would quantify the energy required for the interconversion of its conformers, identifying the most stable (lowest energy) conformation. This information is vital for understanding how the molecule might adapt its shape upon interacting with a biological target.

Table 1: Calculated Rotational Barriers for Related Amide Compounds This table presents data for N-benzhydrylformamide derivatives to illustrate the type of results obtained from rotational barrier calculations.

| Compound | Rotational Barrier (Fragment) | Calculated ΔG≠ (kcal/mol) |

|---|---|---|

| N-benzhydrylformamide (BHFA) | Aryl | 2.5 |

| N-methyl-N-benzhydrylformamide (BHFA-NMe) | Formyl | 20.9 |

| Ortho-iodo-N-benzhydrylformamide | Aryl | 9.8 |

Data sourced from studies on N-benzhydrylformamide derivatives. nih.gov

DFT calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and compared to experimental spectra to confirm the molecular structure and assign specific vibrational modes. For instance, in the study of 3-amino-4-methoxy benzamide (B126), vibrational frequencies were calculated using the B3LYP/6-311++G** level of theory, aiding in the complete assignment of the experimental spectrum. ias.ac.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical NMR data for related triazol-5-one molecules, calculated with B3LYP and B3PW91 functionals, have shown good correlation with experimental values. researchgate.net Applying these methods to this compound would allow for a theoretical prediction of its IR, Raman, and NMR spectra, helping to confirm its synthesis and structural characterization.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Triazolone Molecule This table illustrates the correlation between experimental and DFT-calculated spectroscopic data.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Calculated (B3PW91) (cm⁻¹) |

|---|---|---|---|

| ν(NH) | 3503 | 3664 | 3198 |

| ν(C=O) | 1720 | 1718 | 1718 |

| ν(C=N) | 1580 | 1611 | 1603 |

Data from a study on a 3-n-propyl-4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivative. researchgate.net

Molecular Docking Studies for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For compounds containing the benzylpyridine scaffold, docking studies have provided significant insights. For example, derivatives of 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent agonists for the G protein-coupled receptor GPR52, a promising neurotherapeutic target. nih.govchemrxiv.org In another study, 3-aminocoumarin-N-benzylpyridinium conjugates were docked into the active site of acetylcholinesterase, revealing a dual binding site mechanism where the coumarin (B35378) and N-benzylpyridinium moieties interact with the peripheral and catalytic anionic sites of the enzyme, respectively. nih.gov

A docking study of this compound against a panel of receptors would involve generating a 3D model of the compound and placing it into the binding site of a target protein. A scoring function then estimates the binding affinity, and the resulting poses reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex. This can help hypothesize its mechanism of action and guide the design of more potent derivatives.

Molecular Dynamics Simulations for Conformational Changes and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding poses, and to estimate binding free energies.

MD simulations have been used to validate the binding modes of compounds structurally related to this compound. For instance, 300 ns MD simulations were performed on D3 receptor-ligand complexes involving 2-phenylcyclopropylmethylamine derivatives to confirm the stability of the docked poses. mdpi.com Similarly, simulations of a dopamine (B1211576) D2 receptor ligand, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, showed that its binding pose was stable throughout the simulation. mdpi.com Applying MD simulations to a complex of this compound and a putative receptor would allow for the analysis of the stability of key interactions, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While no specific QSAR models for this compound were found, the methodology is widely applied to similar classes of compounds. A QSAR study typically involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for a series of molecules with known activities. Statistical methods are then used to build a model that relates these descriptors to the activity. For example, 3D-QSAR studies on 2-phenylcyclopropylmethylamine derivatives as D3 receptor ligands revealed that steric, electrostatic, and hydrophobic fields were crucial for binding affinity. mdpi.com Such a model, if developed for a series of this compound analogs, could predict the activity of novel derivatives and provide a visual representation (contour maps) of which regions of the molecule are important for activity.

Quantum Chemical Descriptors and Their Correlation with Reactivity and Activity

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's electronic properties and can be correlated with its chemical reactivity and biological activity. hakon-art.commdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as a smaller gap generally implies higher chemical reactivity. Other descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

These descriptors have been used to understand the reactivity of various molecular systems. mdpi.com For this compound, calculating these parameters would provide a theoretical assessment of its stability and reactivity. For example, comparing its electrophilicity index with that of known reactive molecules could offer insights into its potential to participate in covalent interactions or its susceptibility to metabolic transformations.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-benzylpyridin-2-amine and its derivatives often relies on established methods such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the key C-N bond. While effective, future research will likely focus on the development of more sustainable and efficient synthetic strategies. Key areas for advancement include:

Greener Catalysis: Exploring the use of catalysts based on more abundant and less toxic metals to replace palladium.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency.

Novel Activation Methods: Investigating alternative reaction pathways, such as Lewis acid-promoted benzylation of aminopyridines with alcohols, which presents a more atom-economical approach compared to traditional methods using benzyl (B1604629) halides. sigmaaldrich.com

C-H Activation: Direct C-H functionalization of the pyridine (B92270) or benzyl ring offers a more direct and efficient route to complex derivatives, minimizing the need for pre-functionalized starting materials.

Deeper Mechanistic Understanding of Complex Catalytic Transformations

The synthesis of complex derivatives from the this compound core frequently employs sophisticated transition metal catalysts, such as rhodium and palladium complexes. researchgate.net A significant future research direction lies in gaining a more profound mechanistic understanding of these catalytic cycles. For instance, Rh(III)-catalyzed annulation reactions of N-aryl-2-aminopyridines proceed through intricate steps involving C-H activation, coordination, insertion, and reductive elimination. researchgate.net

Future investigations will likely use a combination of experimental techniques (like in-situ spectroscopy) and computational modeling to:

Characterize transient catalytic intermediates.

Elucidate the precise role of ligands (e.g., XantPhos) in promoting catalytic activity and selectivity.

Understand and prevent catalyst deactivation pathways.

This deeper knowledge will enable the rational design of more robust and efficient catalysts, ultimately improving the synthesis of targeted molecules.

Rational Design of Biased Ligands for Precise Biological Target Modulation

A highly promising avenue of research for derivatives of this scaffold is in the design of biased ligands for G protein-coupled receptors (GPCRs). Biased agonism is a phenomenon where a ligand preferentially activates one downstream signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment) at the same receptor. nih.gov This can lead to therapeutics with improved efficacy and reduced side effects. nih.gov

Recent groundbreaking research has identified derivatives of 3-((4-benzylpyridin-2-yl)amino)benzamide as potent and G protein-biased agonists for the orphan GPR52, a promising target for neuropsychiatric disorders. nbinno.comresearchgate.netguidechem.com It was discovered that strategic structural modifications, such as opening a fused ring system in a lead compound, resulted in a significant increase in G protein signaling efficacy with a concurrent decrease in β-arrestin pathway recruitment. wikipedia.org

Future research will focus on:

Structure-Based Design: Utilizing the crystal structure of target receptors like GPR52 to rationally design ligands that stabilize conformations responsible for biased signaling. nih.gov This involves targeting specific interactions with extracellular loops or transmembrane domains that are known to influence signaling outcomes. nih.gov

Expanding the Scope: Applying the principles learned from GPR52 to design biased ligands for other aminergic GPCRs, which are targets for a quarter of all approved drugs. nih.govmdpi.com

Fine-Tuning Bias: Systematically modifying the this compound scaffold to create a spectrum of ligands with varying degrees of bias, providing valuable tools to probe the physiological consequences of selective pathway activation. guidechem.com

Table 1: In Vitro Activity of Representative GPR52 Agonists

| Compound | G protein (cAMP) EC₅₀ (nM) | G protein (cAMP) Eₘₐₓ (%) | β-arrestin EC₅₀ (nM) | β-arrestin Eₘₐₓ (%) | Bias Factor |

| 4a | 118 | 100 | 126 | 100 | 1.0 |

| 10a | 282 | 197 | 1023 | 68 | 11.2 |

| 15b | 35 | 165 | 129 | 84 | 1.1 |

| 24f | 37 | 185 | 1202 | 70 | 10.0 |

Data sourced from the Journal of Medicinal Chemistry. researchgate.netwikipedia.org EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect, relative to compound 4a. Bias Factor: A measure of the preference for G protein signaling over β-arrestin recruitment, relative to compound 4a.

Exploration of New Therapeutic Areas and Disease Indications

The demonstrated activity of this compound derivatives as GPR52 agonists positions them as strong candidates for treating central nervous system (CNS) disorders. wikipedia.org GPR52 is a validated risk gene for schizophrenia, and its modulation is also considered a potential therapeutic strategy for Huntington's disease, psychosis, and substance use disorders. wikipedia.org

Beyond the CNS, the broader chemical class of pyridine derivatives is known for a wide range of biological activities. chemscene.com Future research should therefore explore the potential of the this compound scaffold in other therapeutic areas, including:

Oncology: Investigating cytotoxic effects against various cancer cell lines.

Infectious Diseases: Screening for antimicrobial and antiviral properties. chemscene.com

Inflammatory Disorders: Assessing potential anti-inflammatory activity.

This diversification of therapeutic exploration could unlock new clinical applications for this versatile chemical structure.

Integration of Advanced Computational Modeling with Experimental Research for Drug Discovery

The future of drug discovery involving the this compound scaffold will heavily rely on the synergy between experimental synthesis and advanced computational modeling. universityofgalway.ieresearchgate.net Computer-Aided Drug Design (CADD) can significantly accelerate the discovery and optimization process. universityofgalway.ie

Key computational approaches to be integrated include:

Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives into the active site of target proteins to predict binding affinity and prioritize compounds for synthesis. nbinno.comrsc.org

Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the ligand-receptor complex over time to understand the structural basis of activity and signaling bias. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structures with biological activities to guide the design of more potent compounds. nih.gov

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity, which can be used to screen for novel chemical scaffolds. rsc.org

By using these in silico tools to filter, prioritize, and design novel molecules, researchers can reduce the time and cost associated with traditional drug discovery pipelines. universityofgalway.ieresearchgate.netrsc.org

Development of Advanced Materials Utilizing this compound Scaffolds

While the primary focus has been on biomedical applications, the inherent chemical properties of the this compound structure make it a compelling candidate for the development of advanced functional materials. The pyridine nitrogen and the exocyclic amine group are excellent coordination sites for metal ions. rsc.org

Future research in materials science could explore:

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct porous MOFs. These materials could be designed for applications in gas storage (e.g., CO₂ capture), separation, and heterogeneous catalysis.

Coordination Polymers: Synthesizing one-, two-, or three-dimensional coordination polymers with interesting magnetic, optical, or electronic properties. researchgate.net

Functional Polymers: Incorporating the this compound moiety into polymer chains to create materials with metal-chelating abilities, specific catalytic activity, or for use in sensing applications. mdpi.com The benzyl group can also influence the supramolecular architecture and physical properties of these materials.

This expansion into materials science represents a largely untapped potential for the this compound scaffold, moving beyond its established role in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-Benzylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-Benzyloxypyridin-2-amine are synthesized by dissolving precursors in ethanol/ether mixtures under ambient conditions, followed by crystallization . Optimization may include adjusting solvent polarity (e.g., ethanol for solubility), temperature (room temperature to reflux), and stoichiometry of reactants. Purification via recrystallization or column chromatography is critical for yield improvement.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substituent positions (e.g., benzyl group integration) .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in related pyridin-2-amine derivatives) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : While specific safety data for this compound is limited, general precautions for aromatic amines apply:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers away from oxidizers, as amines can decompose exothermically .

Advanced Research Questions

Q. How do intermolecular interactions in this compound crystals affect its stability and reactivity?

- Methodological Answer : Crystallographic studies of analogs (e.g., N-Benzylpyridin-2-amine) reveal centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (R_2$$^2(8) motif) . These interactions influence melting points, solubility, and catalytic activity. Intramolecular N–H⋯O bonds (if present) may further stabilize conformers . Computational modeling (DFT) can quantify interaction energies to predict reactivity.

Q. How can crystallographic refinement discrepancies (e.g., high R-factors) be addressed for this compound derivatives?

- Methodological Answer :

- Data-to-Parameter Ratio : Ensure ≥ 10:1 to avoid overfitting. For example, a study on 3-Benzyloxypyridin-2-amine achieved a ratio of 18.1 using 2458 reflections and 136 parameters .

- Restraints and Constraints : Apply geometric restraints for H-atom positions (e.g., riding models with U = 1.2U) to reduce noise .

- Absorption Correction : Use multi-scan methods (e.g., CrystalClear) for accurate intensity data .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple concentrations to identify non-linear effects.

- Structural Analog Comparison : Compare with derivatives like 3-Chloropyridin-2-amine, where Cl⋯Cl interactions (3.278 Å) may alter bioactivity .

- Meta-Analysis : Follow Cochrane guidelines for systematic reviews to assess bias and heterogeneity in published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.